2-(1H-Benzo[d]imidazol-2-yl)benzenethiol
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Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)benzenethiol is a heterocyclic compound that features a benzimidazole ring fused with a benzene ring and a thiol group. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol typically involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of sulfur and N,N-dimethylformamide. This reaction forms the benzimidazole ring, and subsequent reactions introduce the thiol group . The reaction conditions are generally mild, and the process can be carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form benzimidazole derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Benzimidazole derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)benzenethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit protein kinases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The thiol group plays a crucial role in binding to the active site of the target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)acetate: Similar structure but with an acetate group instead of a thiol group.
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a methanone group instead of a thiol group.
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: Substituted phenyl group instead of a thiol group.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
CAS No. |
5918-45-6 |
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Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzenethiol |
InChI |
InChI=1S/C13H10N2S/c16-12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8,16H,(H,14,15) |
InChI Key |
PDIXBYFWGXOMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)S |
Origin of Product |
United States |
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